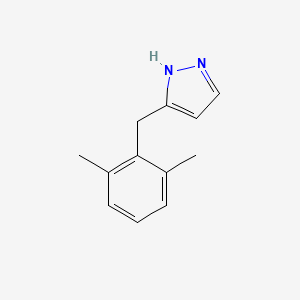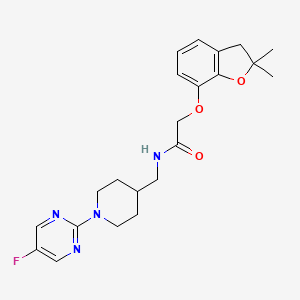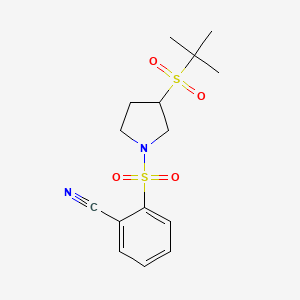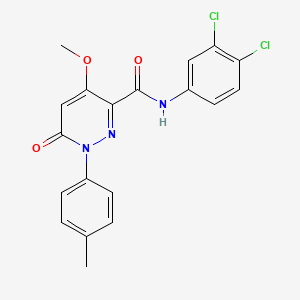![molecular formula C15H19NO2 B2667553 1-[3-(4-Methoxyphenyl)piperidin-1-yl]prop-2-en-1-one CAS No. 2361641-38-3](/img/structure/B2667553.png)
1-[3-(4-Methoxyphenyl)piperidin-1-yl]prop-2-en-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[3-(4-Methoxyphenyl)piperidin-1-yl]prop-2-en-1-one is a chemical compound that belongs to the class of chalcones. Chalcones are aromatic ketones with two phenyl rings that are known for their diverse biological activities. This compound is characterized by the presence of a piperidine ring attached to a methoxyphenyl group and a prop-2-en-1-one moiety. It has garnered interest in scientific research due to its potential pharmacological properties.
Métodos De Preparación
The synthesis of 1-[3-(4-Methoxyphenyl)piperidin-1-yl]prop-2-en-1-one typically involves the following steps:
Condensation Reaction: The initial step involves the condensation of 4-methoxybenzaldehyde with piperidine in the presence of a base such as sodium hydroxide. This reaction forms an intermediate compound.
Aldol Condensation: The intermediate compound undergoes aldol condensation with acetone to form the final product, this compound. The reaction is usually carried out under reflux conditions with ethanol as the solvent.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity.
Análisis De Reacciones Químicas
1-[3-(4-Methoxyphenyl)piperidin-1-yl]prop-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into its corresponding alcohol.
Substitution: The methoxy group can undergo nucleophilic substitution reactions, where it is replaced by other functional groups such as halogens or amines.
Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and solvents like ethanol or dichloromethane. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1-[3-(4-Methoxyphenyl)piperidin-1-yl]prop-2-en-1-one has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound has shown potential in biological studies, particularly in the investigation of its effects on cellular processes and enzyme activities.
Medicine: Research has indicated that this compound may possess pharmacological properties, including anti-inflammatory, antioxidant, and anticancer activities. It is being studied for its potential use in drug development.
Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 1-[3-(4-Methoxyphenyl)piperidin-1-yl]prop-2-en-1-one involves its interaction with various molecular targets and pathways:
Enzyme Inhibition: The compound may inhibit specific enzymes involved in inflammatory and oxidative stress pathways, thereby exerting anti-inflammatory and antioxidant effects.
Cellular Signaling: It can modulate cellular signaling pathways, leading to changes in gene expression and cellular responses. This modulation is crucial in its potential anticancer activity.
Receptor Binding: The compound may bind to specific receptors on cell surfaces, influencing cellular functions and responses.
Comparación Con Compuestos Similares
1-[3-(4-Methoxyphenyl)piperidin-1-yl]prop-2-en-1-one can be compared with other similar compounds, such as:
(E)-3-Phenyl-1-(piperidin-1-yl)prop-2-en-1-one: This compound has a similar structure but lacks the methoxy group, which may result in different biological activities and properties.
(E)-3-(Benzo[d][1,3]dioxol-5-yl)-1-(piperidin-1-yl)prop-2-en-1-one: This compound contains a benzodioxole moiety instead of the methoxyphenyl group, leading to variations in its chemical reactivity and biological effects.
Propiedades
IUPAC Name |
1-[3-(4-methoxyphenyl)piperidin-1-yl]prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO2/c1-3-15(17)16-10-4-5-13(11-16)12-6-8-14(18-2)9-7-12/h3,6-9,13H,1,4-5,10-11H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LATBDCUQTJQRDR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2CCCN(C2)C(=O)C=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![Ethyl 2-[[2-[4-(2-hydroxyethyl)piperazin-1-yl]acetyl]amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2667471.png)


![6-Fluoro-2-[4-(5-fluoropyrimidin-2-yl)piperazin-1-yl]-1,3-benzoxazole](/img/structure/B2667478.png)


![(Z)-7-methyl-3-oxo-2-(3,4,5-trimethoxybenzylidene)-2,3-dihydrobenzofuran-6-yl benzo[d][1,3]dioxole-5-carboxylate](/img/structure/B2667481.png)
![tert-butyl N-{[(4-fluorophenyl)carbamoyl]methyl}carbamate](/img/structure/B2667482.png)
![2-Cyano-3-[4-(dimethylamino)phenyl]-n-(prop-2-en-1-yl)prop-2-enamide](/img/structure/B2667484.png)



![Tert-butyl [2-methyl-5-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]carbamate](/img/structure/B2667489.png)
![3-(thiophene-2-carbonyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic Acid](/img/structure/B2667491.png)
